![molecular formula C13H9F2N5O2 B10926698 N-[2-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10926698.png)

N-[2-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

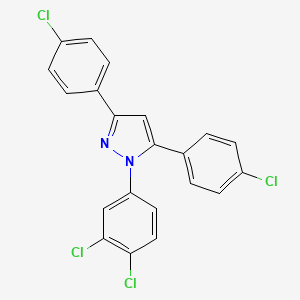

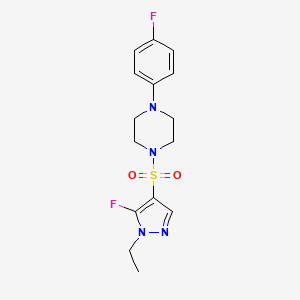

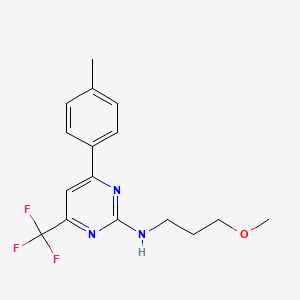

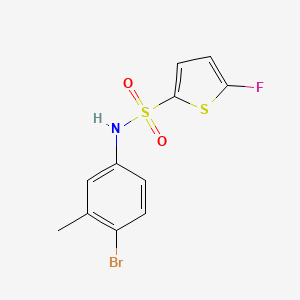

N~2~-[2-(DIFLUOROMETHOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound featuring a triazolopyrimidine core.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(Difluormethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet typischerweise die Bildung des Triazolo[1,5-a]pyrimidin-Ringsystems, gefolgt von der Einführung der Difluormethoxyphenylgruppe. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, wobei häufig Katalysatoren verwendet werden, um die Reaktion zu erleichtern. Die Difluormethoxyphenylgruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig die Verwendung von Durchflussreaktoren und automatisierten Systemen, um die Reaktionsparameter präzise zu steuern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(Difluormethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Phenylring oder am Triazolo[1,5-a]pyrimidin-Kern.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation hydroxyllierte oder carboxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Phenylring oder am Triazolo[1,5-a]pyrimidin-Kern einführen können.

Wissenschaftliche Forschungsanwendungen

N-[2-(Difluormethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit verschiedenen biologischen Aktivitäten.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen, insbesondere als Antikrebs- oder Antivirale Mittel, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(Difluormethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in zellulären Signalwegen führt. Zum Beispiel kann es als Inhibitor von Cyclin-abhängigen Kinasen (CDKs) wirken, die eine entscheidende Rolle bei der Zellzyklusregulation spielen .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of CDK2 (cyclin-dependent kinase 2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for targeted cancer therapies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin: Eine weitere heterocyclische Verbindung mit einer ähnlichen Kernstruktur, die für ihre biologische Aktivität bekannt ist.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Ein Derivat mit ähnlichen Anwendungen in der medizinischen Chemie.

Einzigartigkeit

N-[2-(Difluormethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-carboxamid ist einzigartig durch das Vorhandensein der Difluormethoxyphenylgruppe, die seine biologische Aktivität und Selektivität verbessern kann. Dieses strukturelle Merkmal kann Vorteile in Bezug auf Potenz und Spezifität im Vergleich zu anderen ähnlichen Verbindungen bieten.

Eigenschaften

Molekularformel |

C13H9F2N5O2 |

|---|---|

Molekulargewicht |

305.24 g/mol |

IUPAC-Name |

N-[2-(difluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C13H9F2N5O2/c14-12(15)22-9-5-2-1-4-8(9)17-11(21)10-18-13-16-6-3-7-20(13)19-10/h1-7,12H,(H,17,21) |

InChI-Schlüssel |

PZWZXFHUOXBYQP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=N2)OC(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926620.png)

![methyl 6-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B10926627.png)

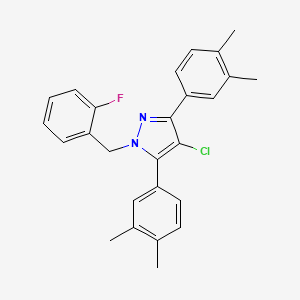

![3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926633.png)

![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10926653.png)

![N-cyclopropyl-2-[(3-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10926677.png)

![N-(4-bromo-2-fluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926684.png)

![11,13-dimethyl-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10926691.png)

![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10926701.png)

![4-chloro-1-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B10926714.png)